3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring two fused rings: a thiazolidinone moiety and a pyridopyrimidinone scaffold. The thiazolidinone component contains a 2-methoxyethyl substituent and a thioxo group at position 2, while the pyridopyrimidinone ring system is substituted with a tetrahydrofurfurylamino group at position 2 .
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-27-10-8-24-19(26)15(30-20(24)29)11-14-17(21-12-13-5-4-9-28-13)22-16-6-2-3-7-23(16)18(14)25/h2-3,6-7,11,13,21H,4-5,8-10,12H2,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKUVRPDFXPBM-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Implications :
- The 2-methoxyethyl group in the target compound may enhance solubility compared to the ethyl group in the analogue due to its ether oxygen .
Computational Similarity Metrics
Using Tanimoto coefficients and Dice indices , molecular similarity can be quantified based on fingerprint comparisons . For example:
- A study comparing aglaithioduline (~70% similarity to SAHA, a histone deacetylase inhibitor) demonstrated that structural analogues with >60% Tanimoto similarity often share comparable bioactivity .
Analytical Comparisons
NMR Spectroscopy
highlights NMR’s utility in comparing chemical environments. For instance, regions of divergence in proton chemical shifts (e.g., positions 29–36 and 39–44 in rapamycin analogues) can pinpoint substituent effects . Applying this to the target compound, NMR could clarify how the 2-methoxyethyl group alters electronic environments versus ethyl or methyl substituents.
Mass Spectrometry (LCMS)
Molecular networking via LCMS/MS can cluster compounds with similar fragmentation patterns. A high cosine score (>0.8) between the target compound and analogues would indicate conserved structural motifs, such as the pyridopyrimidinone core .
Pharmacokinetic and Bioactivity Predictions
While direct data are unavailable, inferences can be drawn:
- The tetrahydrofurfurylamino group may improve blood-brain barrier penetration compared to bulkier substituents .
- The thioxo group in thiazolidinones is associated with antioxidant and anti-inflammatory activity, as seen in related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
